4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol
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Overview
Description
4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a pyrazole moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment to Benzene Ring: The pyrazole moiety is then attached to the benzene ring via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the pyrazole ring.
Substitution: The benzene ring and pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehydroxylated and modified pyrazole derivatives.
Substitution: Various substituted benzene and pyrazole derivatives.
Scientific Research Applications
4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxyl groups can form hydrogen bonds with various biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: Similar pyrazole structure but different substitution pattern.
4-({[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}methyl)benzene-1,3-diol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-({[(1-Methyl-1H-pyrazol-3-YL)methyl]amino}methyl)benzene-1,3-diol, also known by its chemical formula C12H15N3O2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 231.25 g/mol
- Molecular Formula : C12H15N3O2
- CAS Number : 1006963-69-4
- Canonical SMILES : CN1C=CC(=N1)CNC2=CC=C(C=C2)C(=O)O
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in antimicrobial efficacy. Its structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties.
Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
Enterococcus faecalis | 62.5 - 125 | Disruption of cell wall synthesis |
Escherichia coli | 31.108 - 62.216 | Inhibition of nucleic acid synthesis |
The compound demonstrates bactericidal activity, effectively inhibiting biofilm formation in clinical isolates, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE). The Minimum Biofilm Inhibitory Concentration (MBIC) values range from 31.108 to 248.863 μg/mL, showcasing its potential as an antibiofilm agent compared to traditional antibiotics like ciprofloxacin .
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Synthesis : The compound interferes with the bacterial ribosome, preventing the synthesis of essential proteins required for bacterial growth.
- Disruption of Nucleic Acid Synthesis : It affects the replication and transcription processes within bacterial cells.
- Cell Wall Synthesis Inhibition : The compound may also disrupt peptidoglycan cross-linking in bacterial cell walls, leading to cell lysis.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
-
Case Study on MRSA :
- A study evaluated the compound's efficacy against MRSA biofilms in vitro. Results indicated a significant reduction in biofilm biomass compared to untreated controls, suggesting its potential for treating chronic infections associated with biofilm formation.
-
Antibiofilm Activity Against SE :
- Another study focused on Staphylococcus epidermidis, where the compound exhibited strong antibiofilm activity at low concentrations. This finding is crucial for developing treatments for device-related infections.
-
Comparative Analysis with Established Antibiotics :
- Comparative studies indicated that this compound outperformed several conventional antibiotics in terms of biofilm inhibition and overall antimicrobial activity against resistant strains.
Properties
CAS No. |
1006952-40-4 |
---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-[[(1-methylpyrazol-3-yl)methylamino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H15N3O2/c1-15-5-4-10(14-15)8-13-7-9-2-3-11(16)6-12(9)17/h2-6,13,16-17H,7-8H2,1H3 |
InChI Key |
SVRQAPFFESZMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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